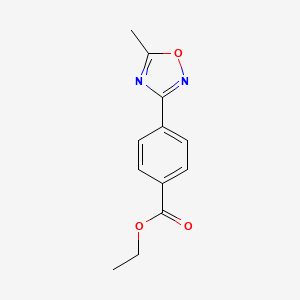

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

描述

Historical Context and Development

The historical foundation of compounds like this compound traces back to the fundamental discovery of oxadiazole heterocycles in the late nineteenth century. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified it as azoxime or furo[ab1]diazole. This initial discovery represented a significant milestone in heterocyclic chemistry, although the full potential of these compounds would not be recognized until nearly eight decades later. The heterocycle finally captured the attention of chemists around 1960 when photochemical rearrangement to other heterocyclic systems was observed. This renewed interest marked the beginning of systematic investigations into the synthetic possibilities and applications of oxadiazole-containing compounds.

The development of specific synthetic methodologies for this compound and related compounds emerged from advances in heterocyclic synthesis during the mid-to-late twentieth century. Modern synthetic approaches to this compound typically involve multi-step processes that begin with readily available starting materials and employ well-established cyclization reactions. The compound's synthesis often utilizes conventional methods for oxadiazole formation, including the conversion of nitriles to amidoximes followed by cyclodehydration processes. These synthetic developments have been crucial in making compounds like this compound accessible for research and potential applications.

Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, with the first commercial drug containing a 1,2,4-oxadiazole ring, oxolamine, being introduced to the pharmaceutical market as a cough suppressant approximately twenty years later. This historical progression demonstrates the evolution from fundamental chemical discovery to practical applications, establishing the foundation for the development of more complex derivatives such as this compound. The compound represents the culmination of decades of research into the optimization of oxadiazole structures for enhanced biological activity and chemical stability.

The contemporary development of this compound reflects the sophisticated understanding of structure-activity relationships that has emerged in modern medicinal chemistry. Researchers have recognized that the incorporation of specific substituents, such as the methyl group at the 5-position of the oxadiazole ring and the ethyl benzoate moiety, can significantly influence the compound's properties and potential applications. This targeted approach to molecular design represents a significant advancement from the early, more exploratory phases of oxadiazole chemistry.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its embodiment of key principles that govern the behavior and utility of nitrogen-containing heterocycles. Heterocyclic compounds represent a diverse class of organic molecules that play pivotal roles in chemistry, biology, and materials science, characterized by the presence of at least one heteroatom within a cyclic ring structure. The unique electronic properties of heteroatoms confer distinctive reactivity and physicochemical properties to these compounds, making them essential building blocks in pharmaceutical synthesis and materials development.

The 1,2,4-oxadiazole nucleus present in this compound demonstrates bioisosteric equivalency with ester and amide moieties, a property that has significant implications for drug design and development. This bioisosteric relationship allows medicinal chemists to replace traditional functional groups with oxadiazole rings while maintaining or enhancing biological activity. The substitution can lead to improved metabolic stability, altered pharmacokinetic properties, and enhanced selectivity for biological targets. The aromatic character of the oxadiazole ring contributes to the overall stability of the compound while providing opportunities for additional functionalization.

The compound's structure exemplifies the concept of molecular diversity that is fundamental to heterocyclic chemistry. The combination of the oxadiazole heterocycle with the benzoate ester creates a scaffold that can be further modified through substitution at various positions. This structural flexibility has made compounds like this compound valuable templates for the development of compound libraries in drug discovery programs. The systematic modification of substituents allows researchers to explore structure-activity relationships and optimize compounds for specific biological targets.

Recent advances in the biological activities of 1,2,4-oxadiazoles have positioned compounds like this compound at the forefront of medicinal chemistry research. The heterocycle has received considerable attention as a pharmacophore component in the development of biologically active molecules with diverse therapeutic applications. The ability to incorporate multiple functionalities within a single molecular framework makes these compounds particularly attractive for the design of multi-target drugs and compounds with complex mechanisms of action.

Classification within Oxadiazole Compound Family

This compound belongs to the 1,2,4-oxadiazole subfamily within the broader oxadiazole compound family. Oxadiazoles constitute a class of heterocyclic aromatic chemical compounds with the molecular formula C2H2N2O, encompassing four distinct isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole. Each isomer possesses unique structural characteristics and chemical properties that influence their respective applications and biological activities. The 1,2,4-oxadiazole isomer, which forms the core structure of this compound, is distinguished by the specific positioning of nitrogen and oxygen atoms within the five-membered ring.

Within the 1,2,4-oxadiazole classification, this compound is further categorized as a 3,5-disubstituted derivative. The compound features a methyl substituent at the 5-position and a para-substituted phenyl benzoate group at the 3-position of the oxadiazole ring. This substitution pattern represents one of the most common and synthetically accessible arrangements in 1,2,4-oxadiazole chemistry. The 3,5-disubstituted pattern allows for the incorporation of diverse functional groups that can modulate the compound's physical, chemical, and biological properties.

The classification of this compound also extends to its functional group characteristics. The presence of the ethyl benzoate moiety classifies the compound as an ester derivative, which introduces additional considerations for chemical reactivity and potential biological interactions. The ester functionality can undergo hydrolysis under appropriate conditions, potentially serving as a prodrug mechanism or providing sites for metabolic transformation. This dual classification as both a heterocyclic compound and an ester derivative expands the potential applications and mechanisms of action for the compound.

Contemporary classification systems also consider the electronic and steric properties imparted by specific substituents. The methyl group at the 5-position of the oxadiazole ring in this compound represents a relatively small, electron-donating substituent that can influence the electronic distribution within the heterocycle. The para-substituted benzoate group provides a more substantial steric presence while introducing additional opportunities for intermolecular interactions. These structural features position the compound within a specific subset of oxadiazole derivatives that balance steric accessibility with electronic modulation.

General Overview of Chemical Importance

The chemical importance of this compound extends across multiple domains of chemistry and biochemistry, reflecting the versatile nature of oxadiazole-containing compounds. The compound serves as a representative example of how heterocyclic chemistry can be leveraged to create molecules with enhanced stability, improved pharmacological properties, and expanded synthetic utility. The incorporation of the 1,2,4-oxadiazole heterocycle into the molecular framework imparts unique electronic characteristics that distinguish the compound from simpler aromatic systems and contribute to its potential biological activity.

From a synthetic chemistry perspective, this compound represents an important building block for the construction of more complex molecular architectures. The compound can serve as a starting material for further functionalization reactions, allowing chemists to access diverse derivatives through established synthetic transformations. The presence of multiple reactive sites, including the oxadiazole heterocycle and the ester functionality, provides opportunities for selective modification and the introduction of additional pharmacophores or functional groups.

The compound's chemical importance is further highlighted by its potential role in materials science applications. Oxadiazole-containing compounds have found utility in the development of organic electronic materials, including organic light-emitting diodes and organic photovoltaic devices. The aromatic character and electron-deficient nature of the oxadiazole ring system can contribute to favorable electronic properties in these applications. This compound, with its specific substitution pattern, may offer unique properties for materials applications that have yet to be fully explored.

The biological significance of this compound is underscored by the extensive research into the pharmacological activities of related oxadiazole derivatives. The 1,2,4-oxadiazole nucleus has been associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic effects. While the specific biological profile of this compound may not be fully characterized, the compound's structural features suggest potential for biological activity based on established structure-activity relationships within the oxadiazole family.

The chemical importance of this compound is also reflected in its commercial availability and the attention it has received from chemical suppliers and research institutions. The compound is available from multiple commercial sources with high purity specifications, indicating sustained research interest and potential applications. The standardization of synthetic procedures and quality control measures for the compound demonstrates its established position within the chemical research community and suggests ongoing investigations into its properties and applications.

属性

IUPAC Name |

ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-6-4-9(5-7-10)11-13-8(2)17-14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJFLYBPBMSNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427808 | |

| Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-01-8 | |

| Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydroxylamine-Based Cyclization

A related compound, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, was synthesized via:

- Hydroxylamine reaction with isophthalonitrile to form an amidoxime.

- Acylation with 2-fluorobenzoyl chloride.

- Acid-mediated cyclization (e.g., H2SO4, HCl) at 60–100°C.

Adapting this method could involve substituting ethyl 4-cyanobenzoate as the starting material and optimizing acylating agents for methyl group introduction.

Phosphorus Oxychloride (POCl3)-Assisted Cyclization

For 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide:

- Reagents : Acetyl chloride, POCl3

- Conditions : 80°C for 4–5 hours

- Yield : 66% after recrystallization.

While this targets a 1,3,4-oxadiazole, similar POCl3-driven cyclization could be explored for 1,2,4-oxadiazoles by adjusting substituent positioning.

Comparative Analysis of Methods

Key Considerations for Synthesis Optimization

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates but complicate purification.

- Catalysts : Triethylamine aids in deprotonation during cyclization, while Cu(I) catalysts accelerate Ullmann-type couplings in related systems.

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is typical.

化学反应分析

Types of Reactions

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction of the oxadiazole ring could produce amines .

科学研究应用

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

Material Science: The compound is utilized in the development of high-energy materials and polymers due to its stability and energetic properties.

Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of succinate dehydrogenase, affecting cellular respiration and energy production . The compound’s structure allows it to bind effectively to the active sites of these targets, disrupting their normal function .

相似化合物的比较

Substituent Variations on the Oxadiazole Ring

Modifying the substituent at the 5-position of the oxadiazole ring significantly impacts biological activity and physicochemical properties:

Key Insight : Smaller substituents (e.g., methyl) enhance both binding affinity and selectivity for biological targets compared to bulkier groups (ethyl, cyclopropyl) .

Functional Group Modifications

Replacing the ethyl ester with other functional groups alters reactivity and applications:

Key Insight : The ethyl ester group enhances lipophilicity, favoring blood-brain barrier penetration in neuroimaging agents, while the carboxylic acid derivative improves solubility for crystallization studies .

Positional Isomerism

The position of the oxadiazole ring on the benzene ring influences molecular interactions:

Key Insight : Para-substitution is preferred for radiopharmaceutical applications due to steric and electronic advantages in radiolabeling reactions .

生物活性

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological mechanisms.

- Molecular Formula : C₁₂H₁₃N₂O₃

- Molecular Weight : 233.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for this discussion)

The biological activity of this compound is largely attributed to its structural features that facilitate interaction with biological targets. The oxadiazole ring is known for its ability to act as a hydrogen bond acceptor, which enhances its interaction with various biomolecules.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- In vitro studies revealed that derivatives of oxadiazoles have shown cytotoxic effects against several cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancers. The IC50 values for these compounds often range from 0.1 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 2.5 | |

| Mthis compound | PC3 | 1.8 | |

| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | HCT116 | 0.67 |

Antimicrobial Activity

Oxadiazole derivatives have also been studied for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial and fungal strains.

The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis. Some studies have reported that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 10 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy :

- Case Study on Antimicrobial Resistance :

常见问题

Q. What are the established synthetic routes for Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, and how are intermediates characterized?

The compound is synthesized via a two-step protocol:

- Step 1 : Ethyl 4-cyanobenzoate is refluxed with hydroxylamine to yield (Z)-ethyl 4-(N’-hydroxycarbamimidoyl)benzoate. This intermediate is characterized by quantitative yield and confirmed via IR/NMR for hydroxylamine incorporation .

- Step 2 : Reaction with trifluoroacetic anhydride forms the 1,2,4-oxadiazole ring, yielding the final product in 70–80% yield. Purity is validated via LCMS (99.69%) and HPLC (98.36%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons at δ 8.56 ppm (for benzoate) and oxadiazole-related protons at δ 11.06 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., 394.1 m/z for ESI+) confirms molecular formula .

- Chromatography : LCMS and HPLC with retention time matching reference standards ensure >95% purity .

Q. How is the compound purified post-synthesis?

Flash chromatography on silica gel (eluent: ethyl acetate/hexane) removes unreacted precursors. Final crystallization from aqueous methanol yields a white crystalline solid (melting point 176–177°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for radioisotope-labeled derivatives (e.g., [¹⁸F] analogs) for PET imaging?

Radiolabeling involves reacting bromo-precursors (e.g., ethyl 4-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate) with Cs¹⁸F in DMSO at 150°C. Decay-corrected radiochemical yields (2–5%) are improved by optimizing reaction time, solvent polarity, and precursor concentration .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Q. What is the role of the 1,2,4-oxadiazole moiety in biological activity?

The oxadiazole ring enhances metabolic stability and target binding. Derivatives like 3-methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)pyrrole-2-carboxamide show therapeutic potential via kinase inhibition, confirmed by in vitro assays (IC₅₀ < 1 μM) .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl substituents) impact pharmacokinetics?

- Trifluoromethyl Derivatives : Increased lipophilicity improves blood-brain barrier penetration (logP > 3.5) but reduces aqueous solubility.

- Methyl Derivatives : Lower logP (2.8–3.0) balances solubility and bioavailability. Comparative studies use in vivo PK models (rodents) and microsomal stability assays .

Q. What advanced methods validate crystallinity and polymorphism?

- Single-Crystal X-ray Diffraction (SCXRD) : SHELXL refines unit cell parameters (e.g., space group P2₁/c) and hydrogen bonding networks .

- Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions via endothermic peaks (e.g., melting enthalpy ΔH = 120–130 J/g) .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | ESI-MS (m/z) | LCMS Purity (%) |

|---|---|---|---|

| Compound 39 | 11.06 | 394.1 | 99.69 |

| [¹⁸F]19 | N/A | 380.2 (calc) | 98.36 |

Q. Table 2: Optimization of Radiolabeling Conditions

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMSO | 2% → 5% |

| Temperature (°C) | 150 | 2% → 4.5% |

| Precursor (mg/mL) | 10 | 2% → 3.8% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。